5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide
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Overview
Description
5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent reaction with 2-methoxyethylamine . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the normal conduction of central nerves in pests, leading to their paralysis and death . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
- 5-Chloro-1-ethyl-2-methylimidazole
- N-(2-methoxyethyl)-4-(4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]phenyl)benzenesulfonamide
Uniqueness
5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.BrH/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12;/h2-3,6H,4-5H2,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYZSCBBKUJDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)N=C1N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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